N,N-Dimethyl-1-pentanamine

Description

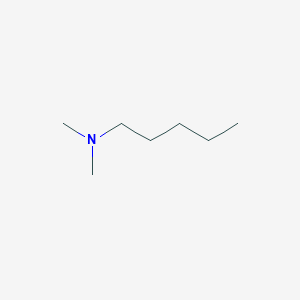

N,N-Dimethyl-1-pentanamine (CAS RN: 26153-88-8) is a tertiary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. It is also known as dimethyl(pentyl)amine or dimethylamylamine. The compound features a pentyl chain (five-carbon alkyl group) bonded to a dimethylamino group (–N(CH₃)₂). Its structure imparts moderate hydrophobicity and basicity, typical of tertiary amines. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific industrial uses are less documented in open literature .

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N-dimethylpentan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-5-6-7-8(2)3/h4-7H2,1-3H3 |

InChI Key |

IDFANOPDMXWIOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Methylation of 1-Pentanamine

Process Description:

This method involves the reaction of 1-pentanamine with formaldehyde and hydrogen under catalytic conditions. The amine undergoes reductive amination where formaldehyde provides the methyl groups, and hydrogenation reduces the intermediate imines to the tertiary amine.-

- Solvent: Methanol and water mixture

- Temperature: Approximately 80°C

- Pressure: Around 15 atm (1500 Torr) hydrogen pressure

- Catalyst: Typically palladium on carbon (Pd/C) or other hydrogenation catalysts

- Reaction Time: About 4 hours

- Yield: Greater than 99% chromatographic purity

-

- High selectivity and yield

- Mild reaction conditions

- Environmentally friendly due to use of hydrogen and water-based solvents

Reference:

Liu et al., Green Chemistry, 2021, vol. 23, pp. 4604-4617.

Direct Reductive Amination Using Dimethylamine

Process Description:

Direct reductive amination of pentanal or pentanone with dimethylamine in the presence of hydrogen and a suitable catalyst can yield N,N-dimethyl-1-pentanamine.-

- Catalyst: Palladium on activated charcoal (Pd/C) or Raney Nickel

- Hydrogen Pressure: 2.5–3.5 MPa

- Temperature: 120–130°C

- Reaction Time: 5–6 hours

- Post-reaction: Separation of water and purification by distillation

-

- Product yield near 98%

- Purity exceeding 99%

Note: Although this method is reported for structurally related amines such as N,N-dimethylcyclohexylamine, the principles are applicable to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pentyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylpentanamide using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form N,N-dimethylpentylamine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides (e.g., 1-bromopentane) in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N,N-dimethylpentanamide.

Reduction: N,N-dimethylpentylamine.

Substitution: Various substituted amines depending on the alkyl or aryl group used.

Scientific Research Applications

N,N-Dimethyl-1-pentanamine, also known as dimethyl(pentyl)amine, is a chemical compound with the molecular formula C7H17N . It features a five-carbon chain with a dimethylamine group attached to one end .

Potential Applications

While specific applications and detailed case studies of this compound are not extensively documented in the available literature, its structural features suggest potential uses in several areas.

Pharmaceutical Building Block

Due to its amine functional group, this compound can serve as a building block in drug development. Amines are versatile functional groups in organic chemistry and are present in many pharmaceutical compounds.

Chemical Synthesis

This compound can be utilized in various chemical reactions typical of amines. However, specific reaction pathways and mechanisms for this compound have not been well-documented, indicating a potential area for further research.

Spectral Information

Mass spectrometry data for this compound is available, with the NIST number 152430 . The mass spectrum includes several peaks, with the top three m/z values being 58, 42, and 115 .

Additional Resources

This compound is referenced in various databases and resources:

Mechanism of Action

The mechanism of action of dimethyl(pentyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional and Regulatory Differences

Basicity and Reactivity :

- This compound exhibits lower basicity than primary amines (e.g., 1-Pentanamine) due to steric hindrance from the dimethyl groups. This reduces its nucleophilicity and hydrogen-bonding capacity, impacting solubility .

- N,N-Dimethyl-2-phenethylamine demonstrates enhanced lipophilicity and CNS activity due to the aromatic ring, contrasting with the aliphatic nature of the target compound .

Biological Activity

N,N-Dimethyl-1-pentanamine, also known as 1-Pentanamine, N,N-dimethyl-, is an organic compound with the molecular formula and a molecular weight of approximately 115.22 g/mol. This compound features a five-carbon alkane chain with two methyl groups attached to the nitrogen atom of the amine group. Its structural characteristics suggest potential biological activity, although specific mechanisms and effects have not been extensively documented in the literature.

- Molecular Formula:

- Molecular Weight: 115.22 g/mol

- CAS Number: 26153-88-8

- IUPAC Name: N,N-Dimethylpentan-1-amine

The compound's structure can be represented as follows:

Toxicological Data

Toxicological studies indicate that amines can exhibit varying degrees of toxicity depending on their structure and dosage. For this compound:

- Acute Toxicity: Limited data suggest that high doses may lead to adverse effects such as respiratory distress or neurological symptoms.

- Chronic Exposure Risks: Long-term exposure to similar compounds has been linked to potential neurotoxic effects; however, specific studies on this compound are lacking.

Comparative Studies

A comparative analysis of this compound with structurally similar compounds provides insights into its biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Five-carbon chain with dimethyl amine | Commonly studied for biological activity |

| N,N-Diethyl-1-pentanamine | Ethyl groups instead of methyl | Different solubility characteristics |

| 1-Pentanamine | Basic five-carbon amine | Simpler structure; serves as a precursor |

This table highlights that while this compound shares structural similarities with other compounds, its unique dimethyl substitution may influence its solubility and reactivity in biological systems.

Case Study Insights

In a case study examining the effects of various aliphatic amines on cellular metabolism, this compound was included among several compounds tested for their impact on cell proliferation and viability. Preliminary results indicated that at lower concentrations, it did not significantly inhibit cell growth, suggesting a potential safety profile for therapeutic applications. However, higher concentrations led to cytotoxic effects, emphasizing the need for careful dosage considerations in any future applications.

Q & A

Q. What are the validated analytical methods for characterizing N,N-Dimethyl-1-pentanamine in research settings?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on methyl group splitting patterns (δ ~2.2–2.4 ppm for N-CH) and pentyl chain conformation .

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to observe molecular ion peaks (m/z ≈ 115 for [M]) and fragmentation patterns (e.g., loss of methyl groups or pentyl chain cleavage) .

- Chromatography : Utilize reverse-phase HPLC with UV detection (λ = 210–220 nm) for purity assessment. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light and moisture .

- Stability Monitoring : Perform periodic GC-MS or HPLC analyses to detect degradation products (e.g., dimethylamine or pentanol derivatives) over 6–12 months .

Q. What synthetic routes are recommended for preparing this compound with high yield?

Methodological Answer:

- Reductive Amination : React 1-pentanamine with formaldehyde under catalytic hydrogenation (H, Pd/C) to introduce dimethyl groups. Optimize reaction time (4–6 hours) and temperature (50–60°C) for >85% yield .

- Methylation via Alkyl Halides : Treat 1-pentanamine with methyl iodide (CHI) in the presence of a base (e.g., KCO) in anhydrous THF. Monitor reaction completion via TLC (R ≈ 0.5 in hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°gas) for this compound?

Methodological Answer:

- Data Cross-Validation : Compare experimental values (e.g., combustion calorimetry) with computational methods (DFT or Gaussian calculations). Address discrepancies by revisiting reaction conditions (e.g., purity of reactants, calibration errors) .

- Literature Meta-Analysis : Aggregate datasets from NIST Chemistry WebBook and peer-reviewed studies to identify systematic biases. Use statistical tools (e.g., Grubbs’ test) to exclude outliers .

Q. What strategies ensure compliance with pharmacopeial standards (USP/EP) during analytical method validation for this compound?

Methodological Answer:

- System Suitability Testing : Validate HPLC methods per USP <621>, ensuring resolution ≥2.0 between analyte and impurities, and tailing factor ≤2.0 .

- Forced Degradation Studies : Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and UV light to identify degradation pathways and establish stability-indicating assays .

Q. How can researchers optimize solvent systems for this compound in novel reaction environments (e.g., ionic liquids)?

Methodological Answer:

- Solvent Screening : Test solubility in ionic liquids (e.g., [BMIM][BF]) using UV-Vis spectroscopy. Prioritize solvents with Hansen solubility parameters (δ ≈ 18–20 MPa) matching the compound’s hydrophobicity .

- Reaction Kinetics : Use stopped-flow NMR to monitor reaction rates in alternative solvents. Compare activation energies (E) with traditional solvents (e.g., DCM or THF) .

Q. What computational approaches predict the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use software like EPI Suite to estimate biodegradability (BIOWIN score) and ecotoxicity (LC for fish/daphnia) based on molecular descriptors (e.g., logP, polar surface area) .

- Molecular Dynamics Simulations : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioavailability and potential neurotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.